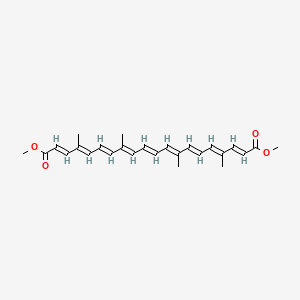

trans-Methylbixin

Description

Structure

3D Structure

Properties

CAS No. |

62697-46-5 |

|---|---|

Molecular Formula |

C26H32O4 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

dimethyl (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioate |

InChI |

InChI=1S/C26H32O4/c1-21(13-9-15-23(3)17-19-25(27)29-5)11-7-8-12-22(2)14-10-16-24(4)18-20-26(28)30-6/h7-20H,1-6H3/b8-7+,13-9+,14-10+,19-17+,20-18+,21-11+,22-12+,23-15+,24-16+ |

InChI Key |

UNTSJRBZLAUZBX-VBBCTIIMSA-N |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)OC)/C)/C)/C=C/C=C(/C=C/C(=O)OC)\C |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)OC |

melting_point |

204 - 205 °C |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Methylbixin Derivatives

Primary Biosynthetic Pathway of Bixin (B190684) from Lycopene (B16060)

The foundational pathway for bixin biosynthesis has been elucidated through studies involving heterologous expression systems and analysis of B. orellana tissues. ufv.brfrontiersin.org It involves a three-step enzymatic conversion of the C40 carotenoid, lycopene, into the C25 apocarotenoid, bixin. nih.govresearchgate.netashs.org

Enzymatic Oxidative Cleavage of C40 Lycopene

The initial and committing step in bixin biosynthesis is the symmetrical oxidative cleavage of lycopene. frontiersin.orgresearchgate.net This reaction is catalyzed by a specific type of carotenoid cleavage dioxygenase (CCD). frontiersin.orgamazonaws.com Research has identified that a lycopene cleavage dioxygenase (BoLCD), specifically a member of the CCD4 family, targets the 5,6 and 5',6' double bonds of the lycopene molecule. frontiersin.orgresearchgate.net This cleavage results in the formation of bixin aldehyde, the first C24 apocarotenoid intermediate in the pathway. frontiersin.orgnih.gov Several CCD genes have been identified in B. orellana, including BoCCD1 and various BoCCD4s, which are capable of performing this crucial cleavage step. frontiersin.orgnih.gov

Bixin Aldehyde Formation and Dehydrogenation to Norbixin (B1239005)

Following the cleavage of lycopene, the resulting bixin aldehyde undergoes oxidation. The two terminal aldehyde groups of bixin aldehyde are converted to carboxylic acid groups. researchgate.netacs.org This dehydrogenation reaction is catalyzed by a bixin aldehyde dehydrogenase (BoALDH), yielding the dicarboxylic acid apocarotenoid known as norbixin. frontiersin.orgresearchgate.netresearchgate.net Interestingly, some studies have observed the oxidation of bixin aldehyde to norbixin in in vivo assays using E. coli expressing certain B. orellana CCD enzymes, suggesting a potential link or proximity of the enzymatic activities within the cell. frontiersin.orgnih.govrepositorioinstitucional.mx

Monomethyl Esterification of Norbixin to Bixin

The final step in the primary pathway is the methylation of one of the two carboxyl groups of norbixin. researchgate.netacs.org This esterification reaction is catalyzed by a norbixin carboxyl methyltransferase (BoNMT or BonBMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. ufv.brresearchgate.net The product of this reaction is bixin, which is the monomethyl ester of norbixin. researchgate.netgoogle.com This enzyme belongs to the SABATH family of methyltransferases. ufv.brfrontiersin.org The successful synthesis of bixin from lycopene has been demonstrated in engineered Escherichia coli by introducing the three key genes: BoLCD, BoALDH, and BonBMT. frontiersin.orgnih.govbiorxiv.org

Proposed Pathways for Methylbixin Formation in Biological Systems

While bixin is the primary accumulated pigment, the existence of other derivatives, including the fully methylated form sometimes referred to as methylbixin or bixin dimethyl ester, is plausible. The pathways for their formation are thought to be extensions of the main bixin biosynthetic route.

Secondary Methylation Events from Bixin or Norbixin

It is proposed that trans-Methylbixin, understood as the dimethyl ester of norbixin, is formed through a secondary methylation event. This would involve the methylation of the second carboxyl group on the bixin molecule. Alternatively, norbixin could potentially undergo a two-step methylation process to yield the dimethyl ester. One study mentions the methylation of a bixin carboxyl group to produce bixin dimethyl ester by a bixin methyltransferase. This suggests that bixin itself is a substrate for a further methylation step.

Role of Specific Methyltransferases in Methylbixin Derivatization

The formation of methylbixin derivatives would necessitate the action of specific methyltransferases. The norbixin carboxyl methyltransferase (BonBMT) from the SABATH family is known to catalyze the first methylation of norbixin to bixin. ufv.brfrontiersin.org It is hypothesized that either this same enzyme could perform the second methylation under certain conditions, or a different, yet-to-be-characterized methyltransferase is responsible for converting bixin to its dimethyl ester form (this compound). ufv.br DNA methyltransferases (DNMTs) are known to catalyze the transfer of methyl groups, and the SABATH family, in particular, is responsible for methylating small molecules in plant secondary metabolism. ufv.brcellmolbiol.orgnih.gov Further research into the substrate specificity of the various methyltransferases found in B. orellana is required to identify the specific enzyme(s) involved in the production of fully methylated bixin derivatives.

Genetic and Enzymatic Regulation in Bixin and Methylbixin Biosynthesis

The biosynthesis of bixin, the methyl ester of norbixin, is a multi-step process governed by the sequential action of specific enzymes. nih.govresearchgate.net This pathway's regulation is intricate, involving coordinated gene expression primarily in the seeds of the Bixa orellana plant. nih.govresearchgate.netresearchgate.net The synthesis of bixin from the C40 carotenoid lycopene is catalyzed by three main classes of enzymes: carotenoid cleavage dioxygenases (CCDs), aldehyde dehydrogenases (ALDHs), and methyltransferases. nih.govresearchgate.netnih.gov

Regulation of Carotene Cleavage Dioxygenases (CCDs) and Lycopene Dioxygenase (BoLCD) Genes

The initial and rate-limiting step in bixin biosynthesis is the oxidative cleavage of lycopene. researchgate.netnih.govfrontiersin.org This reaction is catalyzed by Carotene Cleavage Dioxygenases (CCDs), a family of non-heme iron(II)-dependent enzymes. researchgate.netresearchgate.net In Bixa orellana, several CCD gene members have been identified, primarily belonging to the CCD1 and CCD4 subfamilies. nih.govnih.gov

The first enzyme proposed to be involved was a lycopene cleavage dioxygenase (BoLCD), a type of CCD4 enzyme, which symmetrically cleaves lycopene at the 5,6 and 5',6' double bonds to produce the C24 apocarotenal, bixin aldehyde. researchgate.netnih.govnih.gov However, the sequence for this specific BoLCD was not found in later comprehensive transcriptome analyses of B. orellana seeds. nih.govnih.gov Instead, these studies identified a suite of other CCD genes potentially involved in this crucial first step. researchgate.netnih.gov

Subsequent research has demonstrated that multiple CCD enzymes can perform this function. Functional analyses, often using heterologous expression in lycopene-producing E. coli, have confirmed that several members of both the BoCCD1 and BoCCD4 families can cleave lycopene to yield bixin aldehyde. nih.govfrontiersin.org This suggests a degree of redundancy or perhaps a coordinated action of different enzymes in different cellular compartments, as CCD1 enzymes are typically cytosolic while CCD4 enzymes are located in plastids. nih.govrepositorioinstitucional.mx

The expression of these genes is developmentally regulated, with transcript levels increasing significantly during the middle stages of seed development (S3-S4), which correlates with high bixin accumulation. nih.gov For instance, transcriptomic studies have shown that genes like BoCCD4-2, BoCCD4-3, and BoCCD4-4 are upregulated in correlation with bixin content. nih.govoup.com Overexpression of microRNA156 (miR156), which is involved in regulating developmental timing, has been shown to reduce the transcript levels of BoCCD4-4 and consequently lessen bixin production in leaves, indicating a complex regulatory network controlling CCD gene expression. oup.combiorxiv.org

Table 1: Key Carotene Cleavage Dioxygenases (CCDs) in Bixin Biosynthesis

| Gene/Enzyme | Subfamily | Function | Expression Insights | References |

| BoLCD | CCD4 | Initially proposed to cleave lycopene to bixin aldehyde. | Not found in recent transcriptome surveys. | researchgate.netnih.gov |

| BoCCD1-1 | CCD1 | Cleaves lycopene at 5,6/5',6' positions. | Expressed in leaves and immature seeds; involved in the first step of bixin biosynthesis. | nih.govresearchgate.net |

| BoCCD1-3, BoCCD1-4 | CCD1 | Cleave lycopene to produce bixin aldehyde. | Functional activity confirmed in heterologous systems. | nih.govfrontiersin.org |

| BoCCD4-1, BoCCD4-2 | CCD4 | Cleave lycopene to produce bixin aldehyde. | Upregulated in correlation with bixin accumulation during seed development. | nih.govfrontiersin.org |

| BoCCD4-3 | CCD4 | Cleaves lycopene at 5,6/5',6' positions. | Expression correlates with bixin accumulation. Unexpectedly can also produce crocetin (B7823005) dialdehyde. | nih.govnih.gov |

| BoCCD4-4 | CCD4 | Cleaves lycopene to generate bixin aldehyde. | Highly correlated with bixin content in the final seed development stage; expression is reduced by miR156. | nih.govoup.combiorxiv.org |

Transcriptional Control of Aldehyde Dehydrogenases (BoALDHs)

Following the cleavage of lycopene, the resulting bixin aldehyde undergoes oxidation of its terminal aldehyde groups to carboxylic acid groups. researchgate.net This second step in the pathway is catalyzed by bixin aldehyde dehydrogenase (BoALDH), a member of the aldehyde dehydrogenase (ALDH) superfamily. researchgate.netnih.gov The product of this reaction is norbixin, the dicarboxylic acid precursor to bixin. researchgate.netnih.gov

Transcriptomic analyses of B. orellana seeds have identified several BoALDH gene members whose expression patterns are linked to bixin accumulation. nih.govresearchgate.net For example, specific genes such as BoALDH3 and members designated ALDH2B7.2 and ALDH3I1 show high correlation with bixin levels, particularly in the later stages of seed development. nih.gov The upregulation of BoALDH genes, alongside those for CCDs and methyltransferases, during seed maturation points to a coordinated transcriptional control of the entire pathway. nih.gov This ensures the efficient conversion of the carotenoid precursor through to the final product. researchgate.net Treatment of B. orellana tissues with the demethylating agent 5-azacytidine (B1684299) led to the upregulation of the ALDH3H1 gene and an increase in bixin content, suggesting that epigenetic mechanisms like DNA methylation may play a role in the transcriptional control of this gene family. researchgate.net

Expression and Function of SABATH Family Methyltransferases (BoSABATH, BoMET)

The final step in the biosynthesis of bixin is the methylation of one of the carboxyl groups of norbixin. researchgate.netnih.gov This reaction is catalyzed by a norbixin carboxyl methyltransferase (BoMET or BoMTH), which belongs to the SABATH family of methyltransferases. researchgate.netresearchgate.netufv.br These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to esterify the substrate, producing the C25 apocarotenoid bixin. ufv.br

The expression of SABATH family genes is a critical control point for determining the final bixin output. oup.combiorxiv.org Several members of the BoSABATH gene family have been identified and linked to bixin synthesis. nih.govresearchgate.net Transcriptomic data from developing seeds show that specific genes, including BoSABATH1 and BoSABATH8, are highly correlated with bixin content in the final stages of development. nih.gov Similarly, BoSABATH4 is notably upregulated during the mature seed stage. nih.gov In leaves, the expression of SABATH1, -3, and -4 has been observed, and their downregulation through the overexpression of miR156 correlates with reduced bixin levels. researchgate.netoup.combiorxiv.org This indicates that, like other genes in the pathway, the expression of methyltransferases is under developmental control. oup.com

Isoprenoid Pathway Linkages to Apocarotenoid Biosynthesis

The biosynthesis of bixin is fundamentally linked to the broader isoprenoid pathway, as carotenoids themselves are tetraterpenoids. nih.govaocs.org In plants, the precursors for carotenoid synthesis are generated through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. nih.govaocs.orgfrontiersin.org The MEP pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate and produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). aocs.org

The synthesis of lycopene, the C40 precursor for bixin, requires the sequential condensation of these isoprenoid units. frontiersin.orgfrontiersin.org Therefore, the regulation of key enzymes in the MEP pathway is crucial for supplying the necessary precursors for carotenoid and subsequent apocarotenoid biosynthesis. nih.govresearchgate.net Studies in B. orellana have identified and analyzed the expression of core genes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). nih.govfrontiersin.org

A high correlation has been found between the expression of MEP pathway genes (e.g., BoDXS2a), carotenoid biosynthesis genes (e.g., phytoene (B131915) synthase, BoPSY2; phytoene desaturase, BoPDS1; and ζ-carotene desaturase, BoZDS), and the accumulation of bixin, particularly during seed development. nih.govfrontiersin.orgfrontiersin.org This suggests a coordinated regulation where the upstream MEP pathway is activated to provide the necessary carbon flux into the carotenoid pathway, ultimately feeding the production of bixin. researchgate.netnih.gov The high number of genes from the isoprene, terpene, and carotene pathways found to be correlated with bixin content underscores the deep metabolic linkage and complex regulatory coordination required for the high levels of pigment accumulation seen in annatto (B74696) seeds. nih.gov

Bioconversion Studies of Carotenoid Precursors to Methylbixin and its Derivatives

The elucidation of the bixin biosynthetic pathway has been significantly advanced by bioconversion studies in heterologous systems. researchgate.netnih.gov A landmark study demonstrated the complete bioconversion of lycopene to bixin in a non-carotenogenic organism. frontiersin.org By engineering Escherichia coli to produce lycopene and then introducing the three key genes from Bixa orellana—BoLCD (a CCD4), BoALDH, and BoMET—researchers successfully induced the synthesis and accumulation of bixin. researchgate.netnih.govfrontiersin.org This provided definitive evidence for the proposed three-step pathway and the function of the identified enzymes. researchgate.netfrontiersin.org

These bioconversion studies are crucial not only for validating gene function but also for exploring the potential for metabolic engineering to produce bixin and its derivatives in microbial or other plant systems. nih.govfrontiersin.org Further research has focused on testing the activity of newly identified candidate genes from B. orellana transcriptomes. For instance, various BoCCD1 and BoCCD4 members were expressed in lycopene-accumulating E. coli to confirm their ability to produce bixin aldehyde, the first dedicated intermediate in the pathway. nih.govfrontiersin.org

Interestingly, bioconversion studies have also yielded unexpected results that highlight the complexities of enzyme specificity. In one study, the expression of BoCCD4-3 in carotenoid-producing E. coli and various plant systems did not lead to significant bixin production. nih.govnih.gov Instead, the enzyme cleaved various carotenoids like lycopene, β-carotene, and zeaxanthin (B1683548) at the 7,8/7',8' positions, producing crocetin dialdehyde, the precursor to the valuable saffron pigment crocin. nih.govnih.govoup.com This finding demonstrates the potential for enzymes from one biosynthetic pathway to be repurposed for the production of other high-value apocarotenoids and underscores the evolutionary relationships between these metabolic pathways in different plant species. oup.com

Advanced Analytical Techniques for Trans Methylbixin Elucidation

Spectroscopic Characterization

Spectroscopic methods are central to the structural analysis of trans-methylbixin, offering insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is employed to elucidate the intricate details of its molecular architecture. scispace.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for its various protons. The extensive conjugated polyene chain results in a complex region of overlapping signals for the olefinic protons, typically found in the downfield region of the spectrum. scispace.com The methyl groups attached to the polyene chain and the terminal ester group give rise to distinct singlet signals in the upfield region. The chemical shift of each proton is influenced by its local electronic environment and its position along the polyene chain. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the this compound molecule. The chemical shifts of the carbon atoms are spread over a wide range, which minimizes signal overlap. libretexts.org Carbons in the sp² hybridized polyene chain resonate at lower field strengths compared to the sp³ hybridized carbons of the methyl groups. libretexts.org The carbonyl carbons of the ester groups appear at the furthest downfield position. libretexts.org While early studies utilized Fourier transform (FT) NMR to assign the ¹³C spectra of methyl cis- and trans-bixin, these were sometimes based on comparisons with structurally similar carotenoids. scispace.com

A comprehensive study utilized a combination of 1D and 2D NMR techniques for a complete structural determination of the bixin (B190684) family, including this compound. scispace.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on predicted data and serves as an illustrative example. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Olefinic Protons | 5.8 - 7.5 |

| -OCH₃ (ester) | ~3.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on predicted data and serves as an illustrative example. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 175 |

| Olefinic Carbons (C=C) | 120 - 150 |

| -OCH₃ (ester) | ~51 |

2D NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and establishing the connectivity of atoms within the molecule. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu In this compound, COSY spectra reveal the coupling between adjacent olefinic protons along the polyene chain, helping to trace the sequence of the conjugated system. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu HSQC is instrumental in assigning the carbon signals based on the already assigned proton signals, or vice versa. emerypharma.com For instance, the signals of the methyl protons can be directly correlated to their corresponding methyl carbon signals.

The combined application of these 2D NMR techniques allows for a step-by-step assembly of the molecular structure of this compound. scispace.comresearchgate.net

The analysis of chemical shifts and coupling constants in the NMR spectra provides critical information about the stereoisomerism and conformation of this compound.

Stereoisomerism: The geometry of the double bonds (cis or trans) significantly influences the chemical shifts of the nearby protons and carbons. For instance, the protons of a cis isomer are generally observed at a slightly more upfield position compared to the corresponding protons in a trans isomer. libretexts.org The magnitude of the vicinal coupling constant (³JHH) between olefinic protons is a key indicator of the double bond geometry. Trans-coupled protons typically exhibit a larger coupling constant (around 11-18 Hz) compared to cis-coupled protons (around 6-14 Hz). libretexts.org The all-trans configuration of this compound is confirmed by the large coupling constants observed for the olefinic protons along the entire polyene chain.

Conformation: While the polyene chain is relatively rigid, some degree of conformational flexibility exists, particularly around the single bonds. Nuclear Overhauser Effect (NOE) experiments, a type of 2D NMR, can provide information about through-space proximity of protons, which helps in determining the preferred conformation of the molecule in solution. nih.gov Solid-state NMR can also be used to investigate the molecular conformation by comparing experimental and computed tensor values. nih.gov

Resolution and Quantification of Cis-Trans Isomers of Methylbixin

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis. iupac.org

Various ionization techniques can be employed to generate ions of this compound for mass spectrometric analysis. The choice of ionization method influences the extent of fragmentation and the type of information obtained.

Electron Impact (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used as a "fingerprint" for the molecule. jeolusa.com The mass spectrum of this compound under EI conditions would show a molecular ion peak (M⁺) and numerous fragment ions resulting from the cleavage of the polyene chain. scispace.com The relative abundance of the molecular ion can differ between cis and trans isomers. nih.gov

Fast Atom Bombardment (FAB): FAB is a softer ionization technique where the sample, dissolved in a non-volatile liquid matrix like glycerol, is bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.orglibretexts.org This method is particularly suitable for polar and thermally labile molecules. illinois.edu FAB typically produces a prominent quasimolecular ion, such as [M+H]⁺, along with some fragment ions. illinois.edu It has been successfully used in the structural elucidation of the bixin family of carotenoids. scispace.com

Electrospray Ionization (ESI): ESI is a very soft ionization technique that is well-suited for analyzing polar and large molecules. rsc.org It involves creating a fine spray of a sample solution in a strong electric field, which results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. rsc.orgnih.gov When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the selected parent ion can be induced to obtain structural information. nih.govresearchgate.net ESI-MS has been used to obtain the molecular weight and fragmentation patterns of related carotenoids.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bixin |

| Norbixin (B1239005) |

| cis-Bixin |

| Methyl cis-bixin |

| Glycerol |

| Argon |

Characteristic Fragmentation Pathways and Mass Spectral Signatures

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information about carotenoids like this compound through the analysis of their fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M+•), which can then undergo fragmentation. chemguide.co.uklibretexts.org The resulting fragments provide a signature pattern that aids in structural elucidation. libretexts.orglibretexts.org

For carotenoids, including bixin and its derivatives, characteristic fragmentation involves the cleavage of the polyene chain, often leading to the loss of small, stable neutral molecules. scribd.comsmacgigworld.com A notable fragmentation pathway for many carotenoids is the loss of toluene (B28343) (C7H8, 92 Da) and xylene (C8H10, 106 Da) from the polyene chain. The mass spectra of bixin and norbixin are specifically characterized by fragmentation that results in these losses. scribd.comsmacgigworld.com

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula (C26H32O4). Subsequent fragmentation would likely follow patterns observed for similar carotenoid esters. This includes cleavages at various points along the conjugated backbone. The stability of the resulting carbocations influences the intensity of the fragment peaks, with more stable ions appearing more abundantly. libretexts.orglibretexts.org The presence of two ester groups in this compound would also lead to characteristic fragments resulting from cleavage adjacent to the carbonyl groups. libretexts.org

Table 1: Expected Mass Spectrometry Data for this compound

| Feature | Expected Observation | Significance |

|---|---|---|

| Molecular Ion (M+•) | Peak at m/z corresponding to C26H32O4 | Confirms molecular weight. |

| [M - 92]+ | Fragment ion | Characteristic loss of toluene from the polyene chain. |

| [M - 106]+ | Fragment ion | Characteristic loss of xylene from the polyene chain. |

| Acylium Ions | Fragments from cleavage at ester groups | Provides evidence for the ester functionalities. |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry, or MS/MS, offers a more detailed level of structural analysis by performing multiple stages of mass analysis. nih.govwikipedia.org In a typical MS/MS experiment, a specific precursor ion (such as the molecular ion of this compound) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. wikipedia.org This technique is invaluable for distinguishing between isomers, which may produce identical single-stage mass spectra but yield different fragment ions in MS/MS. nih.govnih.gov

For this compound, an MS/MS analysis would involve isolating its molecular ion and inducing fragmentation. The resulting product ion spectrum would provide unambiguous information about the connectivity of the molecule. For instance, the fragmentation pattern can confirm the sequence of the polyene chain and the positions of the methyl ester groups. While isomers often share the same molecular formula and mass, their different structural arrangements can lead to unique fragmentation patterns in MS/MS, allowing for their differentiation. nih.gov Although detailed MS/MS studies specifically on this compound are not widely published, the principles of the technique are broadly applied for the structural elucidation of complex natural products. nih.gov The analysis of fragmentation patterns of isomers, such as those differing in double bond position or stereochemistry, can be achieved by observing their distinct product ion spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy provides key information about the electronic structure of conjugated systems, which are the primary chromophores in carotenoids. msu.edulibretexts.org

The color of this compound arises from its extended system of conjugated double bonds, which constitutes its chromophore. This system absorbs light in the visible region of the electromagnetic spectrum due to π → π* electronic transitions. libretexts.org The UV-Vis spectrum of a carotenoid typically displays a characteristic shape with three absorption maxima (λmax). researchgate.net The position of these maxima is sensitive to the length of the conjugated system; longer conjugation results in a bathochromic (red) shift to longer wavelengths. smacgigworld.com

The solvent environment can also influence the λmax values. biointerfaceresearch.comresearchgate.net For instance, the absorption maxima for bixin have been reported at 487, 457, and 429 nm in acetone (B3395972) and at 429, 453, and 481 nm in methanol. researchgate.net Another source reports the absorption maxima for pure trans-bixin at 509.5, 475, and 443 mµ. researchgate.net A study on all-E-methylbixin, which corresponds to this compound, also reports its characteristic UV/Vis data. redalyc.org

Table 2: Reported UV-Vis Absorption Maxima for Bixin Derivatives

| Compound | Solvent | Absorption Maxima (λmax) in nm |

|---|---|---|

| Pure trans-Bixin | Not specified | 509.5, 475, 443 researchgate.net |

| Bixin | Acetone | 487, 457, 429 researchgate.net |

| Extracted Bixin | Methanol | 429, 453, 481 |

| Standard Bixin | Methanol | 429, 457, 487 |

The geometry of the conjugated polyene chain significantly affects the UV-Vis spectrum. Trans isomers are generally more linear and less sterically hindered than their cis counterparts. nih.gov This planarity allows for more effective π-orbital overlap, which lowers the energy of the π → π* transition. Consequently, trans isomers typically exhibit absorption maxima at longer wavelengths (bathochromic shift) and often have higher molar absorptivity (greater peak intensity) compared to the corresponding cis isomers. smacgigworld.comnih.gov

During the isomerization of a cis isomer of methylbixin to the trans form, a shift in the λmax to longer wavelengths would be observed. scribd.com This change is a direct consequence of the molecule adopting a more stable, planar conformation. For example, upon irradiation to induce trans-to-cis isomerization, a shift in the maximum absorption band to a shorter wavelength is typically observed, confirming the conversion. libretexts.org The reverse process, from cis to trans, shows the absorption shifting back to longer wavelengths. ias.ac.in

Chromophore Analysis and Absorption Maxima of Conjugated Systems

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. sci-hub.seuc.edu

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups. As a dimethyl ester, it is distinguished from its precursor, bixin (a monomethyl ester carboxylic acid), by the absence of the broad O-H stretching band of a carboxylic acid (typically found around 2500-3300 cm⁻¹) and the presence of bands characteristic of two ester groups. sci-hub.se

The key functional groups in this compound and their expected IR absorption regions are detailed in the table below. The C=O stretch of the ester groups is a particularly strong and sharp absorption. The spectrum will also feature C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups, as well as from the vinylic hydrogens on the polyene chain. youtube.comyoutube.com A crucial diagnostic peak for trans disubstituted alkenes is the C-H out-of-plane wagging vibration, which appears as a strong band around 965 cm⁻¹. spectroscopyonline.com This peak is a reliable indicator of the trans configuration of the double bonds in the polyene chain.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group & Bond Vibration | Description |

|---|---|---|

| ~2950-2850 | C-H (from CH₃ and CH₂) | Stretching |

| ~1740-1720 | C=O (Ester) | Stretching, strong intensity journalajacr.com |

| ~1650-1600 | C=C (Conjugated Alkene) | Stretching, variable intensity |

| ~1440 | C-H (from CH₃) | Asymmetric Bending journalajacr.com |

| ~1300-1000 | C-O (Ester) | Stretching, strong intensity wpmucdn.com |

| ~1200 | O-CH₃ (Methoxy) | Stretching journalajacr.com |

Diagnostic Bands for Trans-Double Bonds in Polyenes

Infrared (IR) spectroscopy serves as a valuable tool for the structural analysis of carotenoids, including the isomers of methylbixin. A key application of this technique is the differentiation of geometrical isomers. iupac.org For polyenes, specific vibrational modes are characteristic of the configuration of the carbon-carbon double bonds. The presence of one or more trans-disubstituted double bonds in the polyene chain of a molecule like this compound gives rise to a distinct absorption band in the IR spectrum. This band, which is often strong and sharp, typically appears in the region of 960-980 cm⁻¹. It corresponds to the out-of-plane C-H wagging vibration of the hydrogens attached to the trans-double bond. The consistent presence and intensity of this band can be used as a diagnostic marker to confirm the trans configuration within the polyene system, distinguishing it from cis isomers, which exhibit different characteristic bands. iupac.org

X-ray Diffraction for Crystal Structure Determination of Methylbixin Isomers

For methylbixin, single-crystal X-ray analysis has provided specific cell dimensions and space group information, which are fundamental parameters describing the crystal lattice. geoscienceworld.org This data is crucial for distinguishing between different isomers, as their unique shapes lead to different crystal packing arrangements.

Table 1: Crystallographic Data for Methylbixin

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic, pseudo-orthorhombic |

| a-axis | 8.85 Å |

| b-axis | 11.62 Å |

| c-axis | 7.16 Å |

| Space Group | Pnma |

Data sourced from crystallographic studies. geoscienceworld.org

Chromatographic Separation Methodologies

Chromatographic techniques are indispensable for the separation, isolation, and quantification of individual isomers from complex mixtures of carotenoids. Due to the structural similarity of cis-trans isomers of methylbixin, high-resolution methods are required to achieve effective separation.

High-Performance Liquid Chromatography (HPLC) for Methylbixin Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful technique for the analysis of methylbixin and its related isomers. fimek.edu.rs The method's high efficiency and versatility allow for the successful separation of the various geometric isomers present in both natural extracts and synthetic preparations. researchgate.net

Stationary Phases (e.g., C18 ODS) and Optimized Mobile Phases

The separation of methylbixin isomers is predominantly achieved using reversed-phase HPLC (RP-HPLC). The most common stationary phases are silica-based materials chemically bonded with octadecylsilane (B103800) (ODS), commonly known as C18 columns. fimek.edu.rs These nonpolar stationary phases effectively retain the nonpolar carotenoid molecules.

The mobile phase composition is critical for achieving optimal resolution. It typically consists of a mixture of an organic solvent and an aqueous component, often with an acid modifier to suppress the ionization of any free carboxylic acid groups and improve peak shape. The precise ratio of solvents is adjusted to control the elution time and separation of the isomers. fimek.edu.rs

Table 2: Examples of HPLC Conditions for Bixin Isomer Separation

| Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| ODS (C18) | Methanol / Aqueous Acetic Acid | fimek.edu.rs |

| HRPB C8/C18 | Acetonitrile / 0.4% Acetic Acid (65:35) | researchgate.net |

Resolution and Quantification of Cis-Trans Isomers of Methylbixin

HPLC methods have been developed to provide excellent resolution of the main geometric isomers of the bixin family, including the all-trans and various cis forms. researchgate.net The separation is based on subtle differences in the polarity and shape of the isomers; trans isomers are generally more linear and slightly less polar than their cis counterparts, often leading to longer retention times on C18 columns.

Quantification of the separated isomers is performed by integrating the area under each chromatographic peak. The concentration of each isomer is determined by comparing its peak area to a calibration curve generated from a pure standard of that isomer. researchgate.net This approach allows for the accurate determination of the isomeric purity of a sample and the relative proportions of cis and trans isomers in a mixture. researchgate.net

HPLC Coupled with Photodiode Array (PDA) Detection

Coupling HPLC with a Photodiode Array (PDA) detector offers significant advantages for the analysis of methylbixin isomers. Unlike a standard single-wavelength UV-Vis detector, a PDA detector acquires the full UV-Vis absorption spectrum for the eluent at every point in the chromatogram. This provides superior qualitative and quantitative data. fimek.edu.rs

This capability is particularly useful for distinguishing between cis and trans isomers, which have distinct spectral characteristics. researchgate.net The all-trans isomer typically exhibits maximum absorption (λmax) at a longer wavelength compared to its cis isomers. Furthermore, cis isomers often display a characteristic "cis-peak," which is a subsidiary absorption band at a shorter wavelength (in the UV region, e.g., around 355 nm), that is less prominent or absent in the spectrum of the trans isomer. researchgate.net By comparing the full spectra of eluting peaks against those of known standards, PDA detection allows for confident peak identification and the assessment of peak purity. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methylbixin |

| Bixin |

| Norbixin |

| cis-bixin |

| trans-bixin |

| cis-norbixin |

| trans-norbixin |

| Methanol |

| Acetic acid |

| Acetonitrile |

| Formic acid |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile compounds. uoradea.ro The technique is particularly useful for analyzing the volatile metabolites associated with this compound in complex matrices, as well as its degradation products. researchgate.net

Due to the polar nature of carotenoids like this compound, which contains ester functional groups, derivatization is often a necessary step prior to GC-MS analysis. This process converts the non-volatile carotenoid into a more volatile and thermally stable derivative, making it amenable to gas chromatography. researchgate.netjfda-online.com A common derivatization technique is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. nih.gov This chemical modification reduces the polarity of the analyte, enhancing its volatility and improving its chromatographic separation.

Research on annatto (B74696) (Bixa orellana) extracts, a primary source of bixin and its derivatives, has utilized GC-MS to identify a range of co-existing volatile compounds. researchgate.netnih.gov These metabolites, which can be present alongside this compound, primarily include terpenes, terpenoids, and sesquiterpenes. researchgate.netnih.gov The identification of these compounds is achieved by matching their mass spectra with established libraries such as the National Institute of Standards and Technology (NIST) library. utoronto.cawhitman.edu

Table 1: Volatile Metabolites Co-extracted with Bixin Derivatives Identified by GC-MS

| Compound Class | Specific Examples | Reference |

| Sesquiterpenes | - | researchgate.netnih.gov |

| Terpenes/Terpenoids | - | researchgate.netnih.gov |

| Phytosterols | - | researchgate.net |

| Tocotrienols | δ-tocotrienol | researchgate.netnih.gov |

| Fatty Acid Esters | - | nih.gov |

| Alcohols | - | nih.gov |

| Ketones | - | nih.gov |

This table is a representation of compound classes found in annatto extracts and is not an exhaustive list.

This compound, like other carotenoids, can degrade under thermal stress, leading to the formation of smaller, more volatile aromatic hydrocarbons. GC-MS analysis has been instrumental in identifying these thermal degradation products. Studies on annatto color formulations have reported the formation of compounds such as m-xylene (B151644) and toluene upon heating. researchgate.net The analysis of these derivatives is crucial for understanding the stability of this compound under various processing conditions. researchgate.net

Thin Layer Chromatography (TLC) for Preliminary Separation and Method Validation

Thin Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the separation of compounds in a mixture. sapub.org It is widely applied for the preliminary separation of this compound from other carotenoids and for the validation of analytical methods. auctoresonline.orgquizlet.com

TLC is highly effective for the initial separation of bixin and its derivatives, including this compound and norbixin, from crude extracts of Bixa orellana. quizlet.com The separation is based on the differential affinities of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase. sapub.org The polarity of the solvent system is a critical factor in achieving optimal separation. quizlet.com For instance, a mobile phase consisting of dichloromethane (B109758) with varying percentages of ethanol (B145695) can be used to effectively separate bixin, methylbixin, and norbixin based on their differing polarities. quizlet.com

A study focused on isolating bixin from annatto seeds determined that a mobile phase of 3% ethanol in dichloromethane provided a good separation of the components on a TLC plate. quizlet.com Another investigation identified two distinct spots for carotenoids from annatto extract with Retention Factor (Rf) values of 0.00 and 0.98 on a silica gel plate. isca.me

Table 2: TLC Systems for the Separation of Bixin and its Derivatives

| Stationary Phase | Mobile Phase | Analyte | Rf Value | Reference |

| Silica Gel 60 F254 | Ethyl acetate (B1210297): n-hexane (5:5, v/v) | Bixin | 0.28 | auctoresonline.org |

| Silica Gel | Dichloromethane, 3% Ethanol in Dichloromethane, 10% Ethanol in Dichloromethane | Bixin, Methylbixin, Norbixin | Varies with solvent polarity | quizlet.com |

| Silica Gel | - | Carotenoids | 0.00 and 0.98 | isca.me |

Rf (Retention Factor) is a measure of the position of a spot on a chromatogram.

High-Performance Thin Layer Chromatography (HPTLC), an advanced form of TLC offering better resolution and sensitivity, is frequently used for the validation of quantitative analytical methods for bixin and its derivatives. auctoresonline.orgjfda-online.com Method validation is performed according to the International Conference on Harmonization (ICH) guidelines and typically assesses parameters such as linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). innovareacademics.ininformaticsjournals.co.infarmaciajournal.com

A validated HPTLC method for the quantification of bixin in a Bixa orellana mother tincture utilized a mobile phase of ethyl acetate: n-hexane (5:5, v/v) on a pre-coated silica gel 60 F254 plate, with densitometric scanning at 476 nm. auctoresonline.org The method demonstrated good linearity with a correlation coefficient (r) of 0.9927. auctoresonline.org

Table 3: Parameters for a Validated HPTLC Method for Bixin Quantification

| Parameter | Finding | Reference |

| Stationary Phase | Pre-coated Silica Gel 60 F254 | auctoresonline.org |

| Mobile Phase | Ethyl acetate: n-hexane (5:5, v/v) | auctoresonline.org |

| Detection Wavelength | 476 nm | auctoresonline.org |

| Rf Value for Bixin | 0.28 | auctoresonline.org |

| Linearity (r) | 0.9927 | auctoresonline.org |

This validated HPTLC method confirms the suitability of the technique for the precise and accurate quantification of bixin, and by extension, can be adapted for this compound analysis in various samples. auctoresonline.org

Extraction and Purification Methodologies for Methylbixin from Natural Sources

Conventional Solvent Extraction Techniques for Methylbixin

Conventional solvent extraction, also known as solid-liquid extraction, is a foundational technique for isolating compounds like methylbixin from their natural plant sources. ijbsac.orgorganomation.com This method operates on the principle of dissolving the target compounds from the solid matrix into a liquid solvent. ijbsac.org Techniques such as maceration, percolation, and Soxhlet extraction are commonly employed, which involve soaking or washing the ground plant material with an appropriate organic solvent. ijbsac.orgscielo.br

The choice of solvent is critical and is based on the polarity and solubility of the target carotenoids. For the largely non-polar carotenoid family found in annatto (B74696) seeds, including methylbixin, various organic solvents and their combinations have been studied. fimek.edu.rs Bixin (B190684), the major component, shows good solubility in solvents like acetone (B3395972), ethyl acetate (B1210297), methanol, and ethanol (B145695). fimek.edu.rs Studies have used ethyl acetate, acetone, chloroform, and 1,2-dichloroethane, as well as mixtures like ethanol and chloroform, to extract the pigments. fimek.edu.rs One study identified ethyl acetate as having the highest solubility efficiency for extracting bixin from annatto seeds. fimek.edu.rs Another investigation achieved a bixin yield of 67.3% using acetone. scispace.com The process often involves grinding the seeds, followed by extraction, and then removal of the solvent to concentrate the extract. fimek.edu.rs

Interactive Data Table 1: Comparison of Conventional Solvents for Carotenoid Extraction from Annatto

| Solvent | Observed Efficiency/Yield (Primarily for Bixin) | Reference |

|---|---|---|

| Ethyl Acetate | Identified as having the best solubility efficiency. | fimek.edu.rs |

| Acetone | Achieved a bixin yield of 67.3%. | scispace.com |

| Ethanol/Chloroform (75:25, v/v) | Used for extraction from the aril of the annatto seed. | fimek.edu.rs |

| Coconut Oil | Yielded 2.897% of annatto oleoresin. | scispace.com |

| Soybean Oil (at 120°C) | Used in traditional extraction but can lead to significant bixin degradation. | myfoodresearch.com |

Advanced Extraction Technologies

To improve efficiency, reduce solvent consumption, and minimize the degradation of heat-sensitive compounds like carotenoids, several advanced extraction technologies have been developed. scielo.brresearchgate.net

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes solvents at elevated temperatures (e.g., 333 K) and pressures (e.g., 2 MPa) that are below the critical point, keeping the solvent in a liquid state. researchgate.netmdpi.comcsic.es These conditions decrease solvent viscosity and surface tension while increasing mass transfer rates, allowing for better penetration into the sample matrix. csic.es This results in faster extractions and reduced solvent use compared to conventional methods. mdpi.com In studies on annatto seeds, PLE using ethanol as the solvent produced a high yield of bixin. fimek.edu.rs When comparing solvents for PLE on defatted annatto seeds, ethyl acetate and ethanol showed significantly higher bixin yields than water. researchgate.net

Low-Pressure Solvent Extraction (LPSE) is another term for conventional solid-liquid extraction performed at or near atmospheric pressure. fimek.edu.rsresearchgate.net It is often used as a baseline for comparison against advanced methods like PLE and SFE. sapub.orgresearchgate.net In a comparative study, LPSE was performed at room temperature with agitation for 30 minutes. researchgate.net The results showed that for solvents like ethanol and ethyl acetate, PLE provided a higher bixin yield than LPSE. researchgate.net However, when water was used as the solvent, LPSE was more efficient, indicating that PLE is not a recommended process for water-based extraction of these compounds. researchgate.net

Interactive Data Table 2: Comparison of Bixin Yield (%) from Defatted Annatto Seeds using PLE and LPSE

| Solvent | PLE Bixin Yield (%) | LPSE Bixin Yield (%) |

|---|---|---|

| Ethanol | 17.5 | 9.5 |

| Ethyl Acetate | 19.65 | 14.3 |

| Water | 0.80 | 20.1 |

Data sourced from a study performing PLE at 2 MPa and 333 K and LPSE at room temperature and pressure. researchgate.net

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles—in the solvent. nih.gov This process disrupts the plant cell walls, enhancing solvent penetration and accelerating mass transfer from the solid to the liquid phase. nih.govresearchgate.net UAE is considered a green technology as it can increase extraction efficiency, often at lower temperatures and in shorter times, which helps to prevent the degradation of thermolabile compounds. mdpi.comscientificelectronicarchives.org A study on annatto seed extracts optimized UAE conditions to a pH of 7.0, a seed-to-solvent ratio of 1:7, and a treatment time of 20 minutes, which yielded an extract containing 0.62% bixin. nih.gov

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. boku.ac.at A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid (high solvation power) and a gas (low viscosity, high diffusivity). boku.ac.at SFE with pure CO₂ has been used for annatto pigment extraction, but the efficiency can be low. researchgate.net The effectiveness is significantly improved by adding a polar co-solvent, or modifier. researchgate.netnih.gov For instance, using CO₂ modified with 5% ethanol dramatically increased the recovery of bixin from annatto seeds from 1% to 45% at pressures of 200-300 bar and temperatures of 40-60 °C. researchgate.net

Ultrasound-Assisted Extraction (UAE)

Purification Strategies from Complex Natural Extracts

The crude extracts obtained from annatto seeds using the aforementioned methods contain a mixture of carotenoids, including bixin, norbixin (B1239005), and methylbixin, alongside other compounds. fimek.edu.rssapub.org Therefore, purification is a critical step to isolate methylbixin.

A key method for separating the individual carotenoids is chromatography . One study detailed a process where a dried acetone extract of annatto seeds was first chromatographed on a silica (B1680970) gel column . scielo.org.bo A gradient of diethyl ether in hexane (B92381) was used as the mobile phase to separate the components into different fractions. scielo.org.bo

Following this initial separation, the isolated bixin fraction, which may still contain other related carotenoids like methylbixin, can be further purified using semipreparative High-Performance Liquid Chromatography (HPLC) . scielo.org.bo A C30 reversed-phase column is particularly effective for separating carotenoid isomers. scielo.org.bo One successful separation used a gradient elution system with two solvent mixtures: Solvent A (15% methyl t-butyl ether: 81% methanol: 4% water) and Solvent B (90% methyl t-butyl ether: 6% methanol: 4% water). scielo.org.bo This high-resolution technique allows for the isolation of highly pure fractions of individual carotenoids. scielo.org.bo In one report, the saponification of a crude carotenoid extract from annatto seeds yielded not only the expected norbixin but also allowed for the obtaining of 9'Z-methylbixin, which was identified via HPLC. scielo.org.bo

Another common purification technique, particularly for the most abundant compound, is crystallization . nih.gov While this is often used to obtain high-purity bixin, the remaining mother liquor becomes enriched with the other, more soluble carotenoids, which could then be subjected to further chromatographic purification to isolate methylbixin. nih.gov

More complex purification processes have also been developed, such as a system involving alkaline extraction, partitioning in an aqueous two-phase system (ATPS), and subsequent acid precipitation. researchgate.net While this specific process was optimized for the purification of norbixinate, it demonstrates the multi-step strategies that can be employed to separate components from the initial extract. researchgate.net

Isomerism and Stereochemical Aspects of Methylbixin

Cis-Trans Isomerization Mechanisms and Pathways of Methylbixin

The conjugated polyene system of methylbixin allows for the existence of numerous geometrical isomers, with the all-trans form being the most thermodynamically stable. The interconversion between cis and trans isomers, known as cis-trans isomerization, can be induced by various factors, including heat, light, and chemical catalysts (acids or bases).

The primary mechanisms for isomerization involve the temporary reduction of the double-bond character of a C=C bond, which lowers the rotational energy barrier.

Thermal Isomerization : When heated, particularly in solution, methylbixin can undergo isomerization. The decomposition of 9'-cis-bixin in the solid phase has been observed to occur in the liquid phase, with isomerization to the trans-isomer happening between 200 and 240°C. researchgate.net Kinetic studies on the thermal degradation of the parent compound, bixin (B190684), in an aqueous model system showed that the process does not follow a simple first-order rate law but fits a biexponential model, indicating a complex reaction network involving the formation and subsequent reaction of various isomers. researchgate.net For instance, di-cis isomers can form rapidly and act as intermediates, which can then either revert to the original cis-bixin or convert to other products. researchgate.net

Photoisomerization : The absorption of light energy can promote an electron from a π bonding orbital to a π* antibonding orbital. In this excited state, the bond order is reduced, allowing for rotation around the carbon-carbon bond. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration. This process is highly relevant for carotenoids and is a common method for generating various geometric isomers for study. The trans→cis isomerization is often promoted by UV light (e.g., 320–380 nm), while the reverse cis→trans reaction can be favored by visible light (e.g., 400–450 nm). beilstein-journals.org

Acid/Base Catalysis : Isomerization can be catalyzed by acids or bases. In an acidic medium, protonation of the polyene chain can generate a carbocation intermediate. This delocalized positive charge reduces the double-bond character across the system, facilitating rotation around the C=C bonds. nih.govresearchgate.net Similarly, a basic environment can facilitate isomerization, although the mechanisms may differ. For related compounds like methyl orange, catalysis is attributed to the tautomerization of cis-ammonium ions to cis-azonium ions, which can more easily isomerize via rotation. nih.gov

The general pathways for isomerization can be summarized as rotation or inversion. Rotation involves the breaking of the π-bond to form a transition state that allows free rotation, while inversion proceeds through a rehybridization of one of the carbon atoms (or nitrogen in the case of azo compounds) to form a linear transition state. mdpi.com

Stereochemical Influence on Spectroscopic Properties and Chromatographic Behavior

The specific three-dimensional arrangement of methylbixin isomers directly influences their physical and chemical properties, which is reflected in their spectroscopic and chromatographic profiles.

Spectroscopic Properties: The most significant spectroscopic technique for studying carotenoid isomers is UV-Visible (UV-Vis) absorption spectroscopy. The color of methylbixin is due to the absorption of light by its extended π-conjugated system.

UV-Visible Spectroscopy : The geometry of the polyene chain has a profound effect on the UV-Vis spectrum. The all-trans isomer is a nearly planar, linear molecule, which allows for maximum π-orbital overlap. This results in a high-intensity absorption band (large molar extinction coefficient, ε) at a longer wavelength (λmax). In contrast, the introduction of a cis-bond creates a bend in the molecule, disrupting the planarity and reducing the extent of conjugation. beilstein-journals.org This leads to:

A hypsochromic shift (blue shift) of the main absorption band to a shorter wavelength.

A decrease in the intensity of the main absorption band.

The appearance of a new, characteristic "cis-peak" in the near-UV region.

| Isomer Type | Molecular Shape | Conjugation Efficiency | Expected λmax | Expected Molar Extinction Coefficient (ε) | "Cis-Peak" |

|---|---|---|---|---|---|

| all-trans-Methylbixin | Linear, planar | Maximum | Longest wavelength | Highest value | Absent |

| mono-cis-Methylbixin | Bent, less planar | Reduced | Shorter wavelength | Lower value | Present |

| di-cis-Methylbixin | More bent | Further reduced | Even shorter wavelength | Even lower value | More prominent |

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly 1H NMR, is crucial for determining the relative configuration of the double bonds. The coupling constants (J-values) between protons on a double bond are different for cis and trans isomers. beilstein-journals.org Furthermore, the chemical shifts of protons near a cis-bond are different from those near a trans-bond due to anisotropic effects. Two-dimensional NMR techniques like COSY and NOESY can help establish proton connectivity and through-space proximity, respectively, which aids in the complete structural elucidation of isomers. longdom.org

Chromatographic Behavior: The separation of stereoisomers is a significant challenge in analytical chemistry. High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the geometric isomers of methylbixin. researchgate.net

The separation principle relies on the different physical shapes of the isomers. The linear, more rigid all-trans isomer interacts differently with the chromatographic stationary phase compared to the less symmetrical, bent cis-isomers. mdpi.commdpi.com This difference in interaction leads to different retention times, allowing for their separation and quantification. For example, using a C18 or C8 reversed-phase column, the more polar cis-isomers often elute earlier than the less polar all-trans isomer, although the elution order can be influenced by the specific mobile phase and stationary phase chemistry. researchgate.net The ability to achieve separation is critical for studying isomerization kinetics and for purifying specific isomers for further characterization. researchgate.netiupac.org

Determination of Absolute Configuration

Determining the absolute three-dimensional arrangement of atoms at chiral centers is a fundamental aspect of stereochemistry. For complex molecules like methylbixin, this is a non-trivial task requiring specialized methods.

A classical, albeit destructive, method for determining absolute configuration is through chemical degradation. This approach involves breaking the target molecule down into smaller, simpler chiral fragments whose absolute configurations are already known or can be more easily determined.

The process for methylbixin would involve:

Selective Cleavage : Using a specific chemical reaction (e.g., ozonolysis) to cleave the polyene chain of a purified methylbixin isomer.

Isolation of Fragments : Isolating the smaller molecules that contain the original chiral centers.

Identification and Correlation : Identifying these fragments and comparing their stereochemical properties (e.g., optical rotation) with those of authentic, synthetically prepared samples of known absolute configuration.

By relating the stereochemistry of the degradation products back to the parent molecule, the absolute configuration of the original methylbixin can be deduced. This method of chemical correlation has been essential in the structural elucidation of many natural carotenoids. iupac.org

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, non-destructive chiroptical techniques that provide information about the absolute stereochemistry of chiral molecules. wikipedia.orgntu.edu.sg

Principle : These methods are based on the differential interaction of a chiral molecule with left- and right-circularly polarized light. ntu.edu.sg

ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.orgmec.edu.in

CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. ntu.edu.sgnih.gov

A chiral molecule will produce a characteristic ORD curve or CD spectrum, often showing positive or negative peaks known as Cotton effects. wikipedia.org The sign and magnitude of these Cotton effects are unique to a specific enantiomer.

Application to Methylbixin : The absolute configuration of methylbixin can be determined by comparing its experimental ORD or CD spectrum with:

Spectra of Related Compounds : The spectrum can be compared to that of a structurally similar carotenoid whose absolute configuration has already been unequivocally established (e.g., by X-ray crystallography or total synthesis). dokumen.pub

Theoretical Calculations : With advances in computational chemistry, it is possible to calculate the theoretical CD or ORD spectrum for a proposed absolute configuration (e.g., the R or S form) using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov The absolute configuration is assigned by matching the experimentally measured spectrum to the calculated spectrum. nih.govresearchgate.net

The combination of these spectroscopic techniques provides a reliable method for assigning the absolute configuration of complex natural products like methylbixin without the need for chemical degradation or crystallization. nih.govnih.gov

| Method | Sample | Key Cotton Effect (at λ) | Conclusion |

|---|---|---|---|

| Experimental Measurement | Isolated Methylbixin Isomer | Positive (+) at λ1 | The experimental spectrum matches the calculated spectrum for the (R)-configuration. Therefore, the absolute configuration is assigned as R. |

| Theoretical Calculation (TD-DFT) | Calculated Spectrum for (R)-Methylbixin | Positive (+) at λ1 | |

| Calculated Spectrum for (S)-Methylbixin | Negative (-) at λ1 |

Biological Activity Mechanisms of Trans Methylbixin in Vitro and Ex Vivo Studies

Antioxidative Mechanisms at the Cellular and Molecular Level

The antioxidant properties of carotenoids like trans-methylbixin are a key area of scientific investigation. These compounds possess unique structural features that enable them to counteract the damaging effects of reactive oxygen species (ROS) within biological systems. The following sections delve into the specific antioxidative mechanisms of this compound that have been explored in laboratory settings.

Singlet Oxygen Quenching Activity

Singlet molecular oxygen (¹O₂) is a high-energy, non-radical reactive oxygen species that can cause significant damage to cellular components such as lipids, proteins, and DNA. cyanotech.com Carotenoids are known to be highly efficient quenchers of singlet oxygen, a process that involves the physical transfer of energy from the excited oxygen molecule to the carotenoid, returning the oxygen to its ground state without the destruction of the quencher molecule.

In vitro studies have demonstrated that bixin (B190684), a closely related compound to methylbixin, exhibits strong physical quenching activity against singlet molecular oxygen. google.com This capacity is attributed to the long system of conjugated double bonds present in its molecular structure. While direct studies on this compound's singlet oxygen quenching are not as prevalent, the structural similarities suggest it would also possess this capability. The efficiency of singlet oxygen quenching by carotenoids is influenced by the number of conjugated double bonds in the molecule. cyanotech.comgoogle.com

Free Radical Scavenging Properties

Free radicals are unstable molecules with unpaired electrons that can initiate damaging chain reactions in cells. The conjugated double bond system in carotenoids like this compound is ideally suited for scavenging these free radicals. google.com

Studies on bixin derivatives have explored their antioxidant capacity using assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. redalyc.org Research indicates that the presence of a free carboxyl group is important for the antioxidant capacity of bixin. redalyc.org Conversely, the esterification of this group, as is the case in methylbixin, may limit its hydrogen-donating antioxidant capacity. redalyc.org Despite this, the extended polyene chain remains a critical feature for radical scavenging.

Table 1: Antioxidant Capacity of Bixin Derivatives

| Compound | Antioxidant Capacity (Compared to Trolox) | Key Structural Feature |

| 9´Z-Bixin | High | Free carboxyl group |

| 9´Z-Norbixin | High | Two free carboxyl groups |

| 9´Z-Methylbixin | Low | Esterified carboxyl group |

| all-E-Methylbixin | Low | Esterified carboxyl group |

Source: Adapted from data on ABTS radical scavenging assays. redalyc.org

Inhibition of Lipid Peroxidation in Model Systems

Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to cellular damage. The ability of antioxidants to inhibit this process is a crucial aspect of their protective function.

In vitro studies have shown that norbixin (B1239005), the dicarboxylic acid analogue of bixin, can inhibit the oxidative deterioration of lipids. researchgate.net While bixin itself did not show a retarding effect on autoxidation in some systems, its mixtures with other antioxidants enhanced their protective effects. researchgate.net Furthermore, research has indicated that annatto (B74696) extracts can inhibit the increase in lipid peroxidation induced by agents like cisplatin (B142131) in rats. nih.gov The polar nature of the bixin molecule, due to its two carbonyl groups, may allow it to position itself at the lipid/water interface of cell membranes, potentially offering a strategic location for inhibiting lipid peroxidation. google.com

Lipoxidase (B8822775) Inhibition Studies by Methylbixin

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. patsnap.com The inhibition of these enzymes is a target for anti-inflammatory therapies. nih.gov

In vitro studies on isolated enzyme systems have indicated that both bixin and methylbixin demonstrate strong lipoxidase inhibition activity. google.com This suggests a potential role for this compound in modulating inflammatory pathways by directly affecting the activity of these enzymes. The mechanism of this inhibition is an area of ongoing research.

Cellular Signaling Pathway Modulation

Beyond direct antioxidant and enzyme-inhibiting activities, certain carotenoids can influence cellular processes by modulating gene expression and signaling pathways.

Effects on Gene Expression Regulation (e.g., Connexin 43)

Gap junctions are intercellular channels that allow for direct communication between adjacent cells, and they are crucial for maintaining tissue homeostasis. These channels are composed of proteins called connexins. nih.gov The regulation of connexin gene expression is vital for proper cell function. unige.ch

Research has shown that some carotenoids can up-regulate the expression of the gene for Connexin 43 (Cx43). nih.govoup.com However, a study investigating this effect found that while carotenoids with and without provitamin A activity increased levels of Cx43 mRNA and protein, the antioxidant methylbixin was inactive in this regard. nih.govresearchgate.net This finding suggests that the ability of carotenoids to regulate Cx43 gene expression is independent of their antioxidant properties and that this compound may not share this specific gene-regulatory function. nih.gov

Influence on Intercellular Communication (e.g., Gap Junctional Communication)

The role of this compound in modulating intercellular communication, a critical process for maintaining tissue homeostasis and preventing carcinogenesis, has been a subject of scientific investigation, yielding some contrasting findings. Intercellular communication, particularly through gap junctions, allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells, thereby coordinating cellular activities.

Some research has indicated that methylbixin may play a positive role in this process. Studies have reported that methylbixin demonstrates activity that enhances gap junctional communication, a function considered significant in the context of cancer prevention. researchgate.net This enhancement is a mechanism shared by several carotenoids and is believed to be a key part of their anti-carcinogenic properties. researchgate.net

Comparative Analysis of Biological Activities with Other Carotenoids and Apocarotenoids

The biological activities of this compound are often evaluated in comparison to other related carotenoids and apocarotenoids, particularly its parent compounds bixin and norbixin, and the well-studied carotenoid, β-carotene. These comparisons highlight the structural and functional nuances that define their biological effects.

In its natural form, the pigment from annatto seeds is a mixture that includes bixin, norbixin, β-carotene, cryptoxanthin, lutein (B1675518), zeaxanthin (B1683548), and methylbixin. researchgate.net Bixin and its derivatives, norbixin and methylbixin, are classified as apocarotenoids. google.comipinnovative.com

A key area of comparative research is antioxidant capacity. While some studies describe methylbixin as having strong antioxidant activity google.com, more detailed analyses reveal a more complex picture. A study comparing the antioxidant capacity using the ABTS radical cation decolorization assay found that the esterification of the carboxyl group in bixin to form methylbixin significantly decreases the antioxidant activity. scielo.org.bo

The table below summarizes the comparative antioxidant capacity of this compound and related compounds.

Table 1: Comparative Antioxidant Capacity of Bixin Derivatives This table is interactive. Click on the headers to sort.

| Compound | Type | Relative Antioxidant Capacity (TEAC/α-TEAC values) | Reference |

|---|---|---|---|

| 9´Z-Bixin | Apocarotenoid | High | scielo.org.bo |

| 9´Z-Norbixin | Apocarotenoid | High (no significant difference from 9´Z-Bixin) | scielo.org.bo |

| 9´Z-Methylbixin | Apocarotenoid | Low (significantly lower than Bixin and Norbixin) | scielo.org.bo |

When compared to other carotenoids, the differences in biological activity become more pronounced, especially concerning the modulation of cell communication.

Table 2: Comparative Biological Activities of this compound and Other Carotenoids This table is interactive. Click on the headers to sort.

| Biological Activity | This compound | Bixin | β-Carotene | Canthaxanthin & Lutein | Reference |

|---|---|---|---|---|---|

| Gap Junctional Communication | Inactive in some studies oup.comuni-duesseldorf.de / Enhances in others researchgate.net | Ineffective in preventing cell transformation oup.com | Up-regulates oup.com | Up-regulates oup.com | researchgate.netoup.comuni-duesseldorf.de |

| Antioxidant Activity | Lower than bixin scielo.org.bo | Potent singlet oxygen quencher | High researchgate.net | Potent | scielo.org.boresearchgate.net |

| Inhibition of Lipid Peroxidation | Not specified | Potent (comparable to lutein and canthaxanthin) google.com | Efficient radical-trapping antioxidant researchgate.net | Potent | google.comresearchgate.net |

| Pro-vitamin A Activity | None | None | High (100%) | None | embrapa.brnih.gov |

This comparative analysis indicates that while this compound is a member of the carotenoid family and possesses antioxidant properties, its biological activity profile, particularly concerning the modulation of gap junctional communication, differs significantly from other prominent carotenoids like β-carotene. The structural modification, specifically the dimethyl ester structure of methylbixin google.com, likely accounts for these functional differences.

Degradation and Stability Studies of Trans Methylbixin

Thermal Degradation Pathways and Resulting Products

Exposure to elevated temperatures is a significant factor in the degradation of trans-methylbixin. While the all-trans configuration is more thermally stable than the cis-isomers, it is not immune to decomposition under heat. sci-hub.se Studies on the thermal treatment of bixin (B190684) and methylbixin reveal key transformation pathways that are applicable to the trans-isomer.

The primary thermal degradation pathway for methylbixin involves the cleavage of the polyene chain. When heated, methylbixin directly yields the dimethyl ester of an unsymmetrical dimethyl-tetradecahexaenedioic acid, a C17 degradation product. sci-hub.se This indicates a scission of the molecule. The thermal degradation of cis-bixin at 125°C similarly produces this C17 yellow pigment, alongside isomerization to all-trans-bixin and the formation of volatile compounds such as m-xylene (B151644) and toluene (B28343). sci-hub.seresearchgate.net The formation of m-xylene is thought to result from the cleavage and cyclization of a portion of the polyene chain. sci-hub.se

The isomerization from cis-bixin to trans-bixin is a relatively slow process, requiring a significant activation energy of approximately 24 kcal/mol. researchgate.netnih.gov This contrasts with the formation of other degradation products, which can occur more readily. nih.gov For this compound, which already exists in the stable trans form, the initial isomerization step is bypassed, but it remains susceptible to the subsequent cleavage reactions when subjected to prolonged or high-temperature conditions. nih.gov

| Initial Compound | Condition | Major Degradation Products | Reference |

|---|---|---|---|

| Methylbixin | Heating | Dimethyl ester of an unsymmetrical dimethyl-tetradecahexaenedioic acid (C17 product) | sci-hub.se |

| cis-Bixin | Heating at 125°C | all-trans-Bixin, C17 yellow pigment, m-Xylene, Toluene, other cis-isomers | sci-hub.seresearchgate.net |

| trans-Bixin | Prolonged Heating | "Yellow C-17" thermal degradation compounds | nih.gov |

Photo-degradation Mechanisms and Isomeric Transformations

Light is a critical factor in the stability of carotenoids. For isomers of methylbixin, the primary photo-chemical event is isomerization. Exposure to solar or artificial light induces the transformation of the less stable cis-isomers into the more thermodynamically stable all-trans configuration, a process known as photo-isomerization or elaidinization. researchgate.net

Studies on Z-bixin (a cis-isomer) demonstrate that under irradiation, it converts to E-bixin (trans-bixin). researchgate.net This suggests that if cis-methylbixin were exposed to light, it would transform into this compound. However, this stability is transient. Continued exposure to light provides the energy for further, irreversible degradation of the trans-isomer. The polyene chain of the newly formed trans-bixin can undergo a cascade of reactions, leading to complete degradation into smaller, non-pigmented molecules. Research has identified products such as carbon monoxide (CO), carbon dioxide (CO2), formaldehyde (B43269) (H2CO), and hydrochloric acid (HCl) from the total photo-degradation of bixin in a chlorinated solvent. researchgate.net This highlights that while this compound is a product of the photo-isomerization of its cis counterpart, it is itself photolabile under continuous irradiation.

| Process | Mechanism | Transformation/Product | Reference |

|---|---|---|---|

| Photo-isomerization | Absorption of light energy by cis-isomer | cis-Methylbixin → trans-Methylbixin | researchgate.net |

| Photo-degradation | Continued irradiation of the trans-isomer | Cascade reaction leading to small volatile compounds (e.g., CO, CO₂, H₂CO) | researchgate.net |